molecular formula C14H13NO4 B8731941 dimethyl 2-pyrrol-1-ylbenzene-1,3-dicarboxylate CAS No. 89207-99-8

dimethyl 2-pyrrol-1-ylbenzene-1,3-dicarboxylate

Cat. No.: B8731941
CAS No.: 89207-99-8
M. Wt: 259.26 g/mol
InChI Key: CSKUDWLQHLQTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

dimethyl 2-pyrrol-1-ylbenzene-1,3-dicarboxylate is a chemical compound with the molecular formula C14H11NO6 It is known for its unique structure, which includes a pyrrole ring attached to a benzene ring with two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-pyrrol-1-ylbenzene-1,3-dicarboxylate typically involves the condensation of a pyrrole derivative with a benzene dicarboxylate. One common method is the Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring. The reaction conditions often include the use of a solvent such as acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Catalysts and optimized reaction parameters are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

dimethyl 2-pyrrol-1-ylbenzene-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

dimethyl 2-pyrrol-1-ylbenzene-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2-pyrrol-1-ylbenzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the ester groups can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-(2,5-dioxopyrrol-1-yl)benzene-1,3-dicarboxylate
  • Dimethyl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)isophthalate
  • Dimethyl 5-(2,5-dioxo-1-pyrrolyl)benzene-1,3-dicarboxylic acid dimethyl ester

Uniqueness

dimethyl 2-pyrrol-1-ylbenzene-1,3-dicarboxylate is unique due to its specific substitution pattern on the benzene ring and the presence of the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

89207-99-8

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

dimethyl 2-pyrrol-1-ylbenzene-1,3-dicarboxylate

InChI

InChI=1S/C14H13NO4/c1-18-13(16)10-6-5-7-11(14(17)19-2)12(10)15-8-3-4-9-15/h3-9H,1-2H3

InChI Key

CSKUDWLQHLQTBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(=O)OC)N2C=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.